molecular formula C23H23FN2O3S B297036 N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide

N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B297036
M. Wt: 426.5 g/mol
InChI Key: DTFFGXFKGFGTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide is a chemical compound with the molecular formula C23H23FN2O3S and a molecular weight of 426.5037232 . This compound is known for its unique structure, which includes a fluorine atom and a methylsulfonyl group attached to an aniline ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-fluoroaniline with methylsulfonyl chloride to form 3-fluoro(methylsulfonyl)aniline. This intermediate is then reacted with N,N-dibenzylglycine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide can be compared with other similar compounds such as:

  • N,N-dibenzyl-2-[2-fluoro(methylsulfonyl)anilino]acetamide
  • N,N-dibenzyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide

These compounds share similar structures but differ in the position of the fluorine atom on the aniline ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H23FN2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C23H23FN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3

InChI Key

DTFFGXFKGFGTGT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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